molecular formula C22H20ClN5O2S B2676700 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 886931-30-2

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2676700
CAS No.: 886931-30-2
M. Wt: 453.95
InChI Key: WZXUGZLTTRTPGA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group. The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The sulfanyl group (-SH) is similar to the hydroxyl group (-OH) in alcohols but with a sulfur atom instead of oxygen. The acetamide group is a functional group that consists of an acetyl group single-bonded to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, or the Knorr pyrrole synthesis . The 1,2,4-triazole ring can be synthesized through the reaction of a 1,2-diketone with hydrazine .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the pyrrole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The 1,2,4-triazole ring can act as a ligand in coordination chemistry, binding to metal ions through its nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-chlorophenyl acetamide, including compounds structurally related to "2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide," possess significant antimicrobial properties. A study highlighted the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, demonstrating their in-vitro antibacterial, antifungal, and anti-tuberculosis activities (B. MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).

Enzyme Inhibition

Compounds related to "this compound" have been studied for their enzyme inhibitory effects. One such study synthesized a series of derivatives and screened them against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), finding them to have relative activity against acetylcholinesterase (A. Rehman et al., 2013).

Anticancer Activity

The anticancer potential of structurally similar compounds has been explored. For instance, novel sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides showed promising anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines in vitro, with one compound exhibiting significant potency (M. Ghorab et al., 2015).

Synthesis of Heterocycles

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals. Research into the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of pyridin-2(1H)-ones, highlights the importance of these compounds in synthetic chemistry for creating molecules with potential therapeutic applications (O. A. Savchenko et al., 2020).

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-15-9-10-19(30-2)18(13-15)24-20(29)14-31-22-26-25-21(16-7-3-4-8-17(16)23)28(22)27-11-5-6-12-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXUGZLTTRTPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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